molecular formula C7H13NO B13488941 (1-Cyclopropylazetidin-3-yl)methanol

(1-Cyclopropylazetidin-3-yl)methanol

Cat. No.: B13488941
M. Wt: 127.18 g/mol
InChI Key: FKYPOPAUZNYKGL-UHFFFAOYSA-N
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Description

(1-Cyclopropylazetidin-3-yl)methanol: is an organic compound that features a cyclopropyl group attached to an azetidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylazetidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azetidine precursor, followed by reduction to yield the desired methanol derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylazetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: (1-Cyclopropylazetidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for studying enzyme-substrate interactions and other biochemical processes.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance materials and intermediates.

Mechanism of Action

The mechanism by which (1-Cyclopropylazetidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and azetidine groups may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1-Cyclopropylazetidin-2-yl)methanol
  • (1-Cycloheptylazetidin-2-yl)methanol
  • (1-Cyclopentylazetidin-2-yl)methanol

Comparison: Compared to these similar compounds, (1-Cyclopropylazetidin-3-yl)methanol is unique due to the position of the methanol group on the azetidine ring. This positional difference can significantly impact the compound’s reactivity, binding properties, and overall chemical behavior. The cyclopropyl group also imparts distinct steric and electronic effects, further distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1-cyclopropylazetidin-3-yl)methanol

InChI

InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2

InChI Key

FKYPOPAUZNYKGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C2)CO

Origin of Product

United States

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